Renanolone
Description
Historical Context of Neuroactive Steroid Research and Renanolone's Place The history of neuroactive steroid research dates back to the discovery in 1941 that progesterone (B1679170) and 5β-pregnanedione exhibited central nervous system (CNS) depressant effects in rodents.wikipedia.orgThis finding spurred research into developing synthetic steroids that could serve as anesthetics.wikipedia.orgThe term "neurosteroid" was proposed in 1981 for steroids synthesized within the nervous system, while "neuroactive steroid" was suggested in 1992 to encompass any natural or synthetic steroid that rapidly alters neuronal excitability via non-genomic mechanisms.wikipedia.orgnih.gov
This compound emerged within this historical context as researchers explored various synthetic pregnane (B1235032) derivatives for their neuroactive properties. nel.edu While this compound itself was described as a general anesthetic, it was not introduced for clinical use. wikipedia.org However, its isomers, alfaxalone (B1662665) and alfadolone (B1665219), which are also general anesthetics, did gain acceptance and are known to act as positive allosteric modulators of the GABAA receptor. wikipedia.orgnel.edu This suggests a likely similar mechanism of action for this compound. wikipedia.org this compound is listed among earlier synthetic neuroactive steroids that were investigated, alongside compounds like hydroxydione (B1218875) and minaxolone. nel.edu
Academic Significance of this compound as a Synthetic Pregnane Neurosteroid this compound holds academic significance as a synthetic representative of the pregnane class of neuroactive steroids. Pregnane neuroactive steroids, which include endogenous compounds like allopregnanolone (B1667786) and pregnanolone (B1679072), are known to act as positive allosteric modulators of GABAA receptor subtypes.mdpi.comnih.govThis modulation enhances inhibitory neurotransmission in the brain, leading to effects such as anxiolysis, sedation, and anticonvulsant activity.mdpi.comnih.gov
Research involving this compound contributes to the understanding of the structure-activity relationships of pregnane neurosteroids at the GABAA receptor complex. Studies comparing the affinity of different steroid structures, such as this compound (a 5β analog with a C-11 carbonyl) and pregnanolone (3α,5β-P), for binding sites on the GABAA receptor provide insights into the structural features critical for their modulatory activity. For instance, research has shown that the affinity of this compound for a specific steroid-binding site at the β+–α− subunit interface of the GABAA receptor was significantly weaker compared to pregnanolone, highlighting the importance of specific functional groups and their positions on the steroid scaffold for receptor interaction. nih.gov
Furthermore, this compound's classification as a synthetic pregnane neurosteroid places it within a group of compounds actively researched for their potential therapeutic applications in various neurological and psychiatric conditions, including epilepsy, anxiety disorders, and mood disorders. wikipedia.orgjneuropsychiatry.org Although this compound itself did not advance to clinical use, studies on its properties and interactions with neurotransmitter receptors contribute to the broader academic effort to identify and develop novel neuroactive steroids with improved pharmacological profiles.
Academic research has also identified this compound in extracts from natural sources, such as the sea cucumber Holothuria sabra. waocp.comresearchgate.net The presence of this compound in such extracts, alongside other bioactive compounds, prompts further investigation into the potential biological activities and ecological roles of these steroids in marine organisms. waocp.comresearchgate.net
This compound is a synthetic neuroactive steroid that belongs to the pregnane class of steroids. It is also known by the name 11-ketopregnanolone, reflecting a key structural feature wikipedia.org. Although described as a general anesthetic, this compound has not been introduced for clinical use wikipedia.org.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,5R,8S,9S,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-17,19,23H,4-11H2,1-3H3/t13-,14-,15+,16-,17+,19-,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHUCHOQIDJXAT-CSXWOMMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024028 | |
| Record name | 3alpha-Hydroxy-5beta-pregnane-11,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565-99-1 | |
| Record name | (3α,5β)-3-Hydroxypregnane-11,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=565-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Renanolone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Renanolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82859 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3alpha-Hydroxy-5beta-pregnane-11,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RENANOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8Z6E4IR2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical and Structural Classification of Renanolone
Classification within Pregnane (B1235032) Neurosteroids
Renanolone is classified as a pregnane neurosteroid. Pregnane steroids are characterized by their 21 carbon atoms and the presence of a pregnane ring system. Neurosteroids, in general, are steroids that are synthesized in the brain and peripheral nervous system or that rapidly access the brain from the periphery and have significant effects on neuronal excitability nih.gov. This compound is a synthetic derivative within this class wikipedia.org. Derivatives of 5β-pregnane, the parent compound for this compound's stereochemistry at C5, include both naturally occurring steroids like pregnanolone (B1679072) and synthetic neurosteroids such as this compound wikipedia.org.
Isomeric Relationships and Structural Analogues
This compound shares the basic pregnane scaffold with several other neurosteroids but differs in the position and stereochemistry of functional groups, leading to distinct isomeric and structural relationships.
Distinction from Allopregnanolone (B1667786) and Pregnanolone Isomers
Allopregnanolone and pregnanolone are endogenous inhibitory neurosteroids, both produced from progesterone (B1679170) wikipedia.org. Allopregnanolone (also known as 3α,5α-tetrahydroprogesterone) has the chemical name 5α-pregnan-3α-ol-20-one wikipedia.org. Pregnanolone (also known as eltanolone) is 5β-pregnan-3α-ol-20-one wikipedia.orgnih.gov. While both allopregnanolone and pregnanolone have a hydroxyl group at the 3α position and a ketone at the 20 position, they differ in the stereochemistry at the 5 position (5α for allopregnanolone and 5β for pregnanolone) wikipedia.orgnih.gov. This compound, in contrast, has a 5β configuration like pregnanolone, a 3α hydroxyl group, and a 20-one, but it also possesses an additional ketone group at the 11 position wikipedia.org. This additional functional group at C11 differentiates this compound structurally from both allopregnanolone and pregnanolone wikipedia.orgwikipedia.org. Allopregnanolone is one of four isomers of pregnanolone (3,5-tetrahydroprogesterone), with the others being pregnanolone, isopregnanolone (5α-pregnan-3β-ol-20-one), and epipregnanolone (B113913) (5β-pregnan-3β-ol-20-one) wikipedia.org. This compound is listed as a stereoisomer of alfaxalone (B1662665) wikidata.org.
Table 2: Comparison of this compound, Allopregnanolone, and Pregnanolone
| Compound | PubChem CID | Molecular Formula | Key Structural Features | Stereochemistry at C5 |
| This compound | 68930 | C21H32O3 | 3α-OH, 11-oxo, 20-one | 5β |
| Allopregnanolone | 92786 | C21H34O2 | 3α-OH, 20-one | 5α |
| Pregnanolone | 31402 | C21H34O2 | 3α-OH, 20-one | 5β |
Data compiled from PubChem and other sources wikipedia.orgnih.govwikipedia.orgwikipedia.orgnih.govnih.govwikidata.org.
Comparison with Other Synthetic Pregnane Neurosteroids (e.g., Alfaxolone, Alfadolone (B1665219), Ganaxolone, Hydroxydione (B1218875), Minaxolone, Eltanolone)
This compound shares structural similarities with other synthetic pregnane neurosteroids that have been explored for anesthetic or other central nervous system effects.
Alfaxolone: Alfaxolone is another neuroactive steroid described as a general anesthetic wikipedia.orgwikipedia.org. It has the chemical name 3α-hydroxy-5α-pregnane-11,20-dione wikipedia.org. Alfaxolone is structurally very similar to this compound, differing primarily in the stereochemistry at the 5 position (5α for alfaxolone vs. 5β for this compound) wikipedia.orgwikidata.orgwikipedia.org. Both have the 3α-hydroxyl and 11,20-dione features wikipedia.orgwikipedia.org.
Alfadolone: Alfadolone is a component of the anesthetic mixture althesin wikipedia.orgwikipedia.org. Its chemical name is 3α,21-dihydroxy-5α-pregnane-11,20-dione wikipedia.org. Compared to this compound, alfadolone has a hydroxyl group at the 21 position and a 5α configuration, while this compound has a ketone at the 11 position and a 5β configuration wikipedia.orgwikipedia.org. Both share the 3α-hydroxyl and 20-one features wikipedia.orgwikipedia.org.
Ganaxolone: Ganaxolone is a synthetic analog of allopregnanolone guidetoimmunopharmacology.org. It is a neuroactive steroid gamma-aminobutyric acid (GABA) A receptor positive modulator wikipedia.org. Its chemical name is 3β-methyl-5α-pregnan-3α-ol-20-one or 3α-Hydroxy-3β-methyl-5α-pregnan-20-one wikipedia.org. Ganaxolone differs significantly from this compound by having a methyl group at the 3β position and a 5α configuration, lacking the 11-ketone present in this compound wikipedia.orgwikipedia.org.
Hydroxydione: Hydroxydione, also known as 21-Hydroxy-5β-pregnane-3,20-dione, was formerly used as a general anesthetic wikipedia.org. Hydroxydione shares the 5β configuration and the 20-one with this compound but has a ketone at the 3 position and a hydroxyl group at the 21 position, whereas this compound has a hydroxyl at the 3α position and a ketone at the 11 position wikipedia.orgwikipedia.org.
Minaxolone: Minaxolone is a neuroactive steroid that was developed as a general anesthetic but not marketed wikipedia.orgiiab.me. Its chemical name is 11α-(Dimethylamino)-2β-ethoxy-3α-hydroxy-5α-pregnan-20-one wikipedia.org. Minaxolone's structure is considerably different from this compound, featuring a dimethylamino group at the 11α position and an ethoxy group at the 2β position, in addition to a 5α configuration wikipedia.orgwikipedia.org.
Eltanolone: Eltanolone is a synonym for pregnanolone, as discussed in section 2.2.1 wikipedia.orgnih.govwikidata.orgguidetopharmacology.org. It is an endogenous neurosteroid derived from progesterone wikipedia.orgguidetopharmacology.org.
Table 3: Comparison of this compound with Other Synthetic Pregnane Neurosteroids
| Compound | PubChem CID | Molecular Formula | Key Structural Differences from this compound | Stereochemistry at C5 |
| This compound | 68930 | C21H32O3 | - | 5β |
| Alfaxolone | 104845 | C21H32O3 | Different stereochemistry at C5 (5α) | 5α |
| Alfadolone | 9798416 | C21H32O4 | Hydroxyl at C21, different stereochemistry at C5 (5α) | 5α |
| Ganaxolone | 6918305 | C22H36O2 | Methyl at C3β, different stereochemistry at C5 (5α), lacks 11-ketone | 5α |
| Hydroxydione | 257630 | C21H32O3 | Ketone at C3, hydroxyl at C21, lacks 11-ketone | 5β |
| Minaxolone | 71960 | C25H43NO3 | Dimethylamino at C11α, ethoxy at C2β, different stereochemistry at C5 (5α) | 5α |
| Eltanolone | 31402 | C21H34O2 | Lacks 11-ketone | 5β |
Data compiled from PubChem and other sources wikipedia.orgnih.govwikipedia.orgnih.govwikidata.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgiiab.meguidetopharmacology.orgnih.govnih.govnih.govuni.luncats.io.
Molecular Mechanisms of Action and Receptor Pharmacology
Positive Allosteric Modulation of GABA-A Receptors
Neurosteroids like Renanolone are understood to function as positive allosteric modulators (PAMs) of GABA-A receptors. nih.govnewdrugapprovals.orgelifesciences.orgnih.gov This modulation enhances the effect of the endogenous neurotransmitter GABA, leading to increased inhibitory neurotransmission. nih.govnih.gov Unlike benzodiazepines, which typically increase the frequency of chloride channel opening, neurosteroids are thought to primarily increase the duration of channel opening and also directly activate the receptor at higher concentrations. elifesciences.org
Characterization of Neurosteroid Binding Sites on GABA-A Receptors
Research on neurosteroids, predominantly using allopregnanolone (B1667786) as a model, has identified distinct binding sites on the GABA-A receptor that mediate their positive allosteric modulation. nih.govelifesciences.orgresearchgate.netplos.orgnih.govucl.ac.uk These sites are separate from the binding sites for GABA, benzodiazepines, barbiturates, and picrotoxin. nih.govnih.gov
Multiple neurosteroid binding sites have been identified within the transmembrane domain of the GABA-A receptor pentamer. nih.govresearchgate.netplos.orgucl.ac.uk These include an intersubunit site located at the interface between adjacent subunits, specifically the β(+)–α(−) interface in common receptor subtypes. nih.govelifesciences.orgresearchgate.netplos.orgucl.ac.uk Additionally, intrasubunit binding sites have been found within the transmembrane helical bundles of individual subunits, such as the α1 and β3 subunits. researchgate.netplos.orgnih.gov Studies using photoaffinity labeling and mutagenesis have provided evidence for these distinct locations. nih.govresearchgate.netplos.org
A summary of identified neurosteroid binding site locations:
| Binding Site Location | Receptor Subunit Interface/Location | Proposed Role in Modulation (based on studies with related neurosteroids) |
| Intersubunit | β(+)–α(−) interface | Primarily mediates positive allosteric modulation nih.govelifesciences.orgresearchgate.netucl.ac.uk |
| Intrasubunit (α1) | Within α1 transmembrane domain | Contributes to PAM activity elifesciences.orgresearchgate.net |
| Intrasubunit (β3) | Within β3 transmembrane domain | May promote receptor desensitization; functional effect less clear researchgate.net |
A critical structural determinant for the high-affinity binding and positive allosteric modulatory activity of pregnane (B1235032) neurosteroids at the GABA-A receptor is the presence of a 3α-hydroxyl (3α-OH) group. nih.govelifesciences.orgnih.gov Studies comparing 3α-OH steroids (like allopregnanolone and presumably this compound) with their 3β-OH epimers or analogs lacking a free 3-OH group have demonstrated that the 3α configuration is crucial for potentiation. nih.govelifesciences.org Analogs with modifications at the 3-position, such as acetylation, removal of the hydroxyl, or oxidation to a ketone, exhibit significantly lower binding affinity and lack PAM activity. nih.gov The 3α-OH group is thought to engage in hydrogen bonding interactions within the binding cavity. ucl.ac.uk
Intersubunit and Intrasubunit Binding Locations
Modulation of GABA-A Receptor Subtypes (e.g., δ-containing extrasynaptic receptors)
Neurosteroids, including those structurally similar to this compound, are known to modulate various GABA-A receptor subtypes. wikipedia.orgnewdrugapprovals.orgfrontiersin.org While they can potentiate the function of many isoforms, those containing the δ subunit, which are often located extrasynaptically, appear to exhibit particularly high sensitivity to neurosteroid modulation. newdrugapprovals.orgfrontiersin.orgimrpress.comnih.gov
Effects on Chloride Channel Conductance and Neuronal Hyperpolarization
The binding of positive allosteric modulators like this compound to GABA-A receptors enhances the function of the receptor's intrinsic chloride ion channel. newdrugapprovals.orgwikipedia.orggoogle.comwikipedia.org This leads to an increased influx of chloride ions into the neuron. newdrugapprovals.orgwikipedia.orggoogle.com The movement of negatively charged chloride ions into the cell causes the membrane potential to become more negative, a process known as hyperpolarization. newdrugapprovals.orgwikipedia.orggoogle.com
This hyperpolarization makes the neuron less excitable and reduces the likelihood of firing an action potential. newdrugapprovals.orgwikipedia.orggoogle.com By increasing chloride channel conductance and promoting neuronal hyperpolarization, this compound, similar to other neurosteroid PAMs, enhances inhibitory neurotransmission and exerts a general depressant effect on the central nervous system. newdrugapprovals.orgwikipedia.orggoogle.com
Potential Interactions with Other Neurotransmitter Systems
GABA-A-ρ receptor: Allopregnanolone has been found to act as a positive allosteric modulator of the GABA-A-ρ receptor, although the functional implications of this interaction are not fully clear. newdrugapprovals.org GABA-A-ρ receptors are a subclass of GABA-A receptors composed of rho subunits, primarily found in the retina but also present in some brain regions. wikipedia.orgrndsystems.comwikipedia.org
nACh receptors: Allopregnanolone is known to function as a negative allosteric modulator of nicotinic acetylcholine (B1216132) (nACh) receptors. newdrugapprovals.orgwikipedia.orgnewdrugapprovals.orgwikiwand.com
5-HT3 receptor: Allopregnanolone also appears to act as a negative allosteric modulator of the 5-HT3 receptor, a ligand-gated ion channel in the Cys-loop superfamily that is permeable to cations. newdrugapprovals.orgwikipedia.orgnewdrugapprovals.orgwikiwand.comnih.govwikipedia.orgwikipedia.orgnih.gov
NMDA receptor: Inhibitory neurosteroids like allopregnanolone generally appear to have little or no action at other ligand-gated ion channels, including NMDA, AMPA, kainate, and glycine (B1666218) receptors. newdrugapprovals.orgwikipedia.orgnewdrugapprovals.org Some sulfated forms of pregnanolone (B1679072) and allopregnanolone have shown inhibitory effects on the NMDA receptor. nel.edu
It is important to note that the extent to which this compound shares these specific interactions with other neurotransmitter systems observed for allopregnanolone is not established in the available research.
Biochemical Pathways and Metabolic Precursors in a Research Context
Relationship to Endogenous Neurosteroid Biosynthesis
Endogenous neurosteroids are synthesized in the brain and peripheral endocrine glands from cholesterol, with key intermediates including pregnenolone (B344588) and progesterone (B1679170). wikipedia.orgalfa-chemistry.comnewdrugapprovals.orgwikipedia.org Pregnenolone serves as a crucial precursor for several neuroactive steroids. wikipedia.orgalfa-chemistry.com Progesterone is another significant precursor, particularly for the synthesis of allopregnanolone (B1667786). wikipedia.orgalfa-chemistry.comwikipedia.orgwikidata.orglipidmaps.org
The biosynthesis of allopregnanolone from progesterone involves a two-step enzymatic process. Progesterone is first converted to 5α-dihydroprogesterone by the enzyme 5α-reductase. Subsequently, 5α-dihydroprogesterone is reduced to allopregnanolone by 3α-hydroxysteroid dehydrogenase. wikipedia.orgwikidata.orglipidmaps.org This pathway highlights how structural modifications of the progesterone skeleton lead to neuroactive metabolites.
Renanolone is structurally related to this series of compounds, being a 5β-pregnane derivative with hydroxyl and ketone groups. wikipedia.org Its structure, 3α-hydroxy-5β-pregnan-11,20-dione, shares the pregnane (B1235032) core and a 3α-hydroxyl group with pregnanolone (B1679072) (3α-hydroxy-5β-pregnan-20-one), another 5β-reduced neurosteroid. wikipedia.orgwikipedia.orgwikipedia.org It also bears resemblance to allopregnanolone (3α-hydroxy-5α-pregnan-20-one), differing in the stereochemistry at the 5 position and the presence of an 11-ketone group. wikipedia.orgwikipedia.orgwikipedia.org While this compound is not a direct intermediate in the primary endogenous synthesis pathway of allopregnanolone from progesterone, its structural features place it within the broader class of neuroactive pregnane steroids studied in relation to these pathways.
Consideration of Metabolites and their Activities
Research into neuroactive steroids often involves investigating the activities of their metabolites, as these can retain or possess altered pharmacological properties. For well-studied neurosteroids like allopregnanolone, the metabolic fate has been characterized. Allopregnanolone undergoes metabolism primarily through keto-reduction, glucuronidation, and sulfation. wikidata.orglipidmaps.org The main metabolites of allopregnanolone, such as those produced via conjugation, are generally considered inactive. wikipedia.orgwikidata.orglipidmaps.org
Specific detailed research findings on the metabolic pathways and the activities of metabolites specifically derived from this compound are not extensively documented in the provided search results within the context of neurosteroid biosynthesis. While this compound is identified as a synthetic neuroactive steroid and its structure is known wikipedia.orgwikipedia.org, comprehensive data on how it is metabolized in biological systems and the pharmacological profiles of any resulting metabolites are limited in these sources.
Preclinical Pharmacological Activities and Biological Effects
Anesthetic Properties in Preclinical Investigations
Renanolone has been described as a synthetic neuroactive steroid with general anesthetic properties, although it has not been introduced for clinical use wikipedia.org. Its anesthetic effects are likely mediated through its action as a positive allosteric modulator of the GABAA receptor, a mechanism shared with its isomers alfaxolone and alfadolone (B1665219) wikipedia.org. The GABAA receptor is a major biological target for inhibitory neurotransmission in the central nervous system, and modulation of its activity can lead to sedative and anesthetic effects wikipedia.orgijbcp.com.
Comparative Studies with other Anesthetics
Anticonvulsant Activity in Animal Models
Neuroactive steroids, including those structurally related to this compound like allopregnanolone (B1667786), are known to possess anticonvulsant activity in animal models wikipedia.orgnewdrugapprovals.orgconicet.gov.ar. This effect is primarily attributed to their positive allosteric modulation of GABAA receptors, which enhances inhibitory neurotransmission and can suppress neuronal hyperexcitability associated with seizures wikipedia.orgijbcp.comnewdrugapprovals.org.
Studies on Seizure Propagation and Seizure Thresholds
Compounds that act as positive allosteric modulators of GABAA receptors, such as allopregnanolone and its synthetic analog ganaxolone, have been shown to exert anticonvulsant effects by blocking seizure propagation and elevating seizure thresholds in animal models newdrugapprovals.orgnewdrugapprovals.org. Seizure propagation involves the spread of abnormal electrical activity within the brain, while the seizure threshold represents the level of neuronal excitability required to trigger a seizure frontiersin.orgnih.govplos.org. Animal models are widely used in epilepsy research to study seizure mechanisms and evaluate the efficacy of potential anticonvulsant compounds nih.govmdpi.com. While the search results confirm the anticonvulsant potential of related neurosteroids and the mechanisms involved in seizure propagation and threshold modulation, specific detailed studies investigating the effects of this compound on seizure propagation and thresholds in animal models were not prominently featured. However, by analogy to other inhibitory neurosteroids, it is plausible that this compound, as a positive allosteric modulator of the GABAA receptor, would exhibit similar effects on seizure activity.
Anxiolytic and Sedative Effects in Preclinical Settings (by analogy to allopregnanolone and related neurosteroids)
Based on its classification as a synthetic neuroactive steroid and its likely mechanism of action as a positive allosteric modulator of the GABAA receptor, this compound is expected to possess anxiolytic and sedative properties, analogous to those observed with allopregnanolone and other related neurosteroids wikipedia.orgwikipedia.orgijbcp.comnewdrugapprovals.org. Allopregnanolone, an endogenous inhibitory neurosteroid, exhibits significant anxiolytic, sedative, and anticonvulsant activity in preclinical studies wikipedia.orgnewdrugapprovals.orgconicet.gov.arhormonebalance.org. These effects are mediated through its potentiation of GABAergic neurotransmission via the GABAA receptor wikipedia.orgnewdrugapprovals.orgconicet.gov.arhormonebalance.org. Studies in animal models have demonstrated the anxiolytic effects of allopregnanolone in various paradigms conicet.gov.arhormonebalance.org. The sedative capabilities of allopregnanolone are also well-established umsl.edu. Given the structural and mechanistic similarities, this compound would be expected to exert similar depressant effects on the central nervous system, leading to anxiolysis and sedation in preclinical settings, although direct experimental data for this compound specifically were not a primary focus of the provided search results.
Anti-inflammatory Properties in Preclinical Models
The search results did not yield direct information regarding the anti-inflammatory properties of this compound in preclinical models. However, some anesthetic agents and other compounds have demonstrated anti-inflammatory effects in preclinical and clinical settings plos.orgscirp.orgnih.govnih.govwaocp.commdpi.comresearchgate.net. For instance, local anesthetics like lidocaine (B1675312) have shown anti-inflammatory and immunomodulatory properties in vitro and in vivo studies, including the inhibition of TNF-α production nih.govmdpi.com. Ketamine and dexmedetomidine, used as adjuvants in local wound infiltration, have also been shown to attenuate inflammatory cytokine responses scirp.org. While these findings highlight the potential for pharmacological compounds to exert anti-inflammatory effects, specific research on this compound's impact on inflammatory processes was not found in the provided literature.
Analgesic Effects in Preclinical Research
Direct preclinical research focusing solely on the analgesic effects of this compound is not extensively documented in the available literature. However, related neuroactive steroids, such as allopregnanolone, have been shown to possess analgesic properties. newdrugapprovals.orgnewdrugapprovals.org Additionally, alfadolone, an isomer of this compound, has demonstrated analgesic activity when administered intravenously. nel.edu Given the structural similarities and likely shared mechanism of action as positive allosteric modulators of the GABAA receptor among these neurosteroids, it is plausible that this compound may also exert analgesic effects. Further dedicated preclinical studies would be necessary to fully characterize the analgesic profile of this compound as a single compound.
Neuroprotective Effects in Preclinical Models (by analogy to allopregnanolone)
By analogy to allopregnanolone, this compound may possess neuroprotective effects. Allopregnanolone, an endogenous neuroactive steroid, has been shown in preclinical models to have neuroprotective properties. newdrugapprovals.orgnewdrugapprovals.org
Impact on Brain Damage and Cognitive Function
Preclinical research on allopregnanolone has indicated its potential impact on mitigating brain damage and improving cognitive function. Studies have shown that allopregnanolone can reduce the severity of brain damage and contribute to improved cognitive function and recovery in preclinical settings. wikiwand.com This suggests a potential therapeutic avenue for neuroactive steroids in conditions involving neuronal injury and cognitive impairment.
Role in Cellular Toxicity and Apoptosis Induction Studies
Investigations into the biological effects of natural extracts containing this compound have provided insights into its potential role in cellular toxicity and the induction of apoptosis. One study examining extracts from the sea cucumber Holothuria sabra identified this compound as a component of the diethyl ether extract. waocp.comresearchgate.net This extract was investigated for its selective toxicity and ability to induce apoptosis in models of induced hepatocellular carcinoma (HCC). waocp.comresearchgate.net
Investigations in Induced Hepatocellular Carcinoma (HCC) Models
Studies utilizing extracts from Holothuria sabra have explored their effects on induced hepatocellular carcinoma (HCC) models. The diethyl ether extract, which contains this compound, demonstrated significant induction of apoptosis in HCC hepatocytes and isolated mitochondria from rats with induced HCC. waocp.comresearchgate.net This effect was observed in a time- and concentration-dependent manner, with the extract showing selective toxicity towards cancerous cells and mitochondria compared to normal controls. waocp.comresearchgate.net
Effects on Mitochondrial Function (e.g., ROS formation, MMP disruption, cytochrome c release, SDH activity)
The pro-apoptotic effects of the Holothuria sabra diethyl ether extract containing this compound in HCC models are associated with significant impacts on mitochondrial function. The extract was found to induce reactive oxygen species (ROS) formation and mitochondrial swelling. waocp.comresearchgate.net Furthermore, it led to a decrease in mitochondrial membrane potential (MMP) disruption and an increase in the release of cytochrome c. waocp.comresearchgate.net These findings suggest that the extract, containing this compound among other compounds, influences key mitochondrial pathways involved in initiating apoptosis. The study also examined the effect on succinate (B1194679) dehydrogenase (SDH) activity, though specific data points for this compound within the extract were not detailed separately in the provided snippets. waocp.comresearchgate.net
The observed effects on mitochondrial function, including ROS formation, MMP disruption, and cytochrome c release, are critical steps in the intrinsic apoptotic pathway. frontiersin.orgnih.govmdpi.comscispace.com The selective induction of these events in HCC cells and mitochondria by the extract containing this compound highlights a potential mechanism for its observed toxicity in this context. waocp.comresearchgate.net
Synthetic Approaches and Analog Design in Neurosteroid Research
General Synthetic Strategies for Neuroactive Steroids
Neuroactive steroids are synthesized both within the central nervous system (CNS) and in peripheral endocrine glands, reaching the brain via the bloodstream and undergoing local metabolism. frontiersin.orgnih.gov The biosynthesis of these compounds originates from cholesterol, which is converted to pregnenolone (B344588) and subsequently to other endogenous steroids. wikipedia.org Key enzymes involved in these biosynthetic pathways include various forms of cytochrome P450 and hydroxysteroid dehydrogenases. mdpi.com Based on their molecular structure, neuroactive steroids are broadly classified into pregnane (B1235032), androstane, and sulfated steroids. mdpi.com
There is an ongoing need for the development of new synthetic methodologies that are efficient, regioselective, and stereoselective for the preparation of neuroactive steroids, especially methods that can be applied on an industrial scale. google.comgoogle.com General synthetic procedures for neuroactive steroids, such as alfaxalone (B1662665), often involve the regioselective and/or stereoselective functionalization of the steroid core. google.comgoogle.com The use of protecting groups may also be necessary during synthesis to prevent unwanted side reactions. google.com These synthetic efforts aim to provide access to neuroactive steroids and their analogs for further research and potential therapeutic development.
Rational Design of Renanolone Analogues for Enhanced Properties or Specificity
The rational design of neurosteroid analogues is a critical aspect of neurosteroid research, aiming to create compounds with enhanced properties, such as improved pharmacokinetic profiles, or increased specificity for particular GABA(A) receptor isoforms. nih.govnewdrugapprovals.org this compound, as a synthetic neuroactive steroid, serves as a basis for designing such analogues. The goal is often to overcome limitations associated with endogenous neurosteroids, such as short half-lives and poor oral bioavailability, by synthesizing synthetic analogs with more favorable physicochemical properties. newdrugapprovals.org
Structural Modifications and their Impact on Receptor Binding Affinity
Structure-activity relationship (SAR) studies have been instrumental in understanding how modifications to the steroid structure impact binding affinity and functional activity at GABA(A) receptors. A crucial structural feature for the binding affinity and receptor-enhancing function of many neurosteroids at GABA(A) receptors is the presence of a C3α-OH group. nih.gov This group is considered obligatory for activity at extrasynaptic receptors, with C3β-OH epimers typically showing inactivity. nih.gov
Modifications at other positions on the steroid scaffold can also significantly influence activity. For instance, alterations at the C17 or C20 region of the neurosteroid molecule can drastically change the transduction kinetics of tonic current activation. nih.gov A free 3α-OH is a major determinant for high-affinity binding of pregnane steroids to certain GABA(A) receptor sites. nih.gov Analogs with modifications at the 3-position, such as 3-acetylated, 3-deoxy, or 3-oxo groups, as well as 3β-OH analogs, generally exhibit significantly lower binding affinity compared to their 3α-OH counterparts. nih.gov Reducing the C-20 carbonyl to a hydroxyl group can also lead to a substantial reduction in binding affinity. nih.gov However, substitutions at the 3β- and 17β-positions that are designed to improve bioavailability have been shown to be well tolerated in terms of binding to a photoaffinity labeling site, suggesting that certain modifications aimed at improving pharmacokinetic properties can be made without completely losing binding affinity. nih.gov The configuration of the C5-reduction is another important factor influencing potency. frontiersin.org
Studies on B-nor analogues of neurosteroids like allopregnanolone (B1667786) and pregnanolone (B1679072) have indicated that certain modifications to the ring system, such as contracting the B ring, can result in compounds with comparable activity to the parent neurosteroid in binding studies. researchgate.netresearchgate.net The position and stereochemistry of hydrogen-bonding groups on the steroid are emphasized as important for potent enhancement of GABA(A) receptor function. acs.org Furthermore, different ring system analogues can differentially affect the kinetic components of macroscopic currents, suggesting that the precise interactions of each analogue with the binding site(s) are influenced by subtle structural variations. acs.org
Development of Photolabeling Reagents for Binding Site Elucidation
Photo-affinity labeling is a powerful technique used to directly identify the binding sites of neurosteroids on receptor proteins, such as the GABA(A) receptor. nih.govnih.govnih.gov This method involves synthesizing neurosteroid analogues that contain a photo-reactive group. Upon irradiation with light, this group forms a covalent bond with amino acid residues in close proximity within the binding site, allowing for the subsequent identification of these residues. nih.gov
Researchers have synthesized neurosteroid analogue photolabeling reagents with photo-reactive groups placed at different positions around the steroid ring structure. nih.gov This approach enables the mapping of neurosteroid orientation within the binding sites. Using techniques such as mass spectrometry to analyze the photolabeled proteins, distinct neurosteroid binding sites on the human α1β3 GABA(A) receptor have been identified. nih.govbiorxiv.orgplos.org These include two intrasubunit sites located within the transmembrane domains of the α1 and β3 subunits, and an intersubunit site situated at the interface between the β3 and α1 subunits. nih.govbiorxiv.orgplos.org Specific amino acid residues within these sites have been identified through photolabeling studies, providing molecular details about the binding pockets. nih.govbiorxiv.orgplos.org For example, photolabeling with a pregnanolone analog, 6-AziP, identified Phe301 in the β3 subunit as part of a neurosteroid binding site. nih.gov
Analytical Methodologies for Renanolone Research
Spectroscopic and Chromatographic Techniques for Identification and Quantification
Spectroscopic and chromatographic methods are fundamental for the identification and quantification of renanolone in various matrices. These techniques allow for the separation of this compound from complex mixtures and provide structural information.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used for the analysis of this compound, particularly in complex mixtures such as biological extracts. GC-MS combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. The GC component separates volatile and semi-volatile compounds based on their boiling points and interaction with the stationary phase, while the MS detector provides mass spectral data that can be used to identify eluting compounds by comparing their spectra to spectral libraries nih.govwaocp.com.
GC-MS analysis has been applied in studies investigating the composition of extracts from marine organisms, where this compound has been identified as a component. For instance, GC-MS analysis of the diethyl ether extract of Holothuria sabra (sea cucumber) revealed the presence of this compound, constituting a significant percentage of the extract waocp.comresearchgate.netwaocp.com. The technique involves specific temperature programs for the GC column and ionization settings for the MS detector to achieve optimal separation and detection of this compound waocp.com.
Radioligand Binding Assays for Receptor Interaction Studies
Radioligand binding assays are employed to study the interaction of this compound with its target receptors, such as the GABAA receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor, and the ability of this compound to compete with or modulate the binding of this ligand is measured nih.govresearchgate.net.
Studies investigating the binding of steroids to GABAA receptors have utilized radioligand binding assays with agonists like [3H]muscimol nih.govresearchgate.netnih.gov. These assays can provide information on the affinity of this compound for the receptor and its ability to influence the binding of other ligands, offering insights into its mechanism of action as a potential positive allosteric modulator nih.govnih.gov. The structural specificity of steroid binding to GABAA receptors, particularly the importance of the hydroxyl group at the C-3 position, has been explored using such assays nih.gov.
Cell-Based Assays for Functional Activity Assessment (e.g., [3H]muscimol binding assays, MTT assay)
Cell-based assays are utilized to assess the functional activity of this compound in a biological context. These assays can measure various cellular responses, including receptor activation and cell viability.
[3H]muscimol binding assays, as mentioned previously, can be performed using cell membranes or intact cells expressing GABAA receptors to assess the modulation of receptor binding by this compound nih.govnih.gov. Potentiators of GABAA receptors, including certain steroids, are known to enhance the binding of [3H]muscimol nih.govnih.gov.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric assay used to measure cell viability and metabolic activity nih.gov. This assay is based on the reduction of the yellow tetrazolium dye MTT by metabolically active cells into purple formazan (B1609692) crystals nih.gov. The amount of formazan produced is proportional to the number of viable cells. The MTT assay can be used to evaluate the potential cytotoxic effects of this compound on various cell types, such as hepatocytes waocp.comresearchgate.net. In research, the MTT assay has been used to determine the half-maximal inhibitory concentration (IC50) of compounds or extracts containing this compound on cell viability or specific enzyme activities within cells or isolated organelles like mitochondria waocp.comresearchgate.net.
In Vitro and Ex Vivo Model Systems for Biological Activity Assessment (e.g., isolated mitochondria, hepatocytes)
In vitro and ex vivo model systems are essential for studying the biological activity of this compound outside of a living organism. These systems allow for controlled experiments to investigate specific cellular or organelle-level effects.
Isolated mitochondria are used to assess the direct effects of compounds on mitochondrial function. Assays can measure parameters such as succinate (B1194679) dehydrogenase (SDH) activity, a key enzyme in the electron transport chain, using methods like the MTT assay waocp.comresearchgate.net. Studies have investigated the effects of extracts containing this compound on the SDH activity of isolated mitochondria from both normal and cancerous cells waocp.comresearchgate.net.
Hepatocytes, or liver cells, are frequently used in in vitro and ex vivo studies to evaluate the potential effects of compounds on liver function and viability waocp.comgoogle.comgoogleapis.com. Isolated hepatocytes can be exposed to this compound or this compound-containing extracts to assess cytotoxicity, metabolic changes, or other cellular responses using assays like the MTT assay waocp.comresearchgate.net. These models are valuable for understanding the direct impact of this compound on liver cells, independent of systemic factors waocp.com.
Statistical and Data Analysis Methods in Preclinical Research
Statistical methods are critical for the design, analysis, and interpretation of data generated in preclinical research involving this compound. Proper statistical analysis ensures the rigor and reliability of research findings. nih.govnih.gov
Future Directions and Emerging Research Avenues for Renanolone
Exploration of Undiscovered Mechanisms and Targets
While Renanolone is likely a positive allosteric modulator of the GABAA receptor, similar to its isomers alfaxolone and alfadolone (B1665219) wikipedia.org, a comprehensive understanding of its full spectrum of mechanisms and targets remains an area for future research. Neurosteroids can interact with various receptor subtypes and even non-GABAergic targets wikipedia.org. Future studies could focus on identifying the specific GABAA receptor subunits that this compound preferentially modulates and investigating potential interactions with other ligand-gated ion channels or nuclear receptors. For instance, other neurosteroids have been shown to interact with membrane progesterone (B1679170) receptors, T-type voltage-gated calcium channels, and the pregnane (B1235032) X receptor newdrugapprovals.orgwikipedia.org. Exploring such interactions for this compound could reveal novel therapeutic potentials. Research utilizing techniques like site-directed mutagenesis and photoaffinity labeling on GABAA receptors could help pinpoint the precise binding sites of this compound researchgate.net.
Development of Novel Research Models for Specific Biological Investigations
Given that this compound was not introduced for clinical use wikipedia.org, the development and utilization of appropriate research models are crucial for advancing the understanding of its biological effects. While in vitro studies using recombinant receptor systems can provide insights into molecular interactions, in vivo models are necessary to evaluate its effects in complex biological systems and potential therapeutic applications.
Future research could involve developing or employing specific animal models to investigate the effects of this compound on conditions where neurosteroid modulation of GABAergic signaling is implicated. For example, models of epilepsy, anxiety disorders, or mood disorders could be utilized to assess its anticonvulsant, anxiolytic, or antidepressant potential, respectively newdrugapprovals.orgnih.gov. Furthermore, investigating its presence and potential roles in biological matrices, such as those found in environmental studies, might necessitate specific model systems for detection and analysis nemc.usresearchgate.net. Studies on the selective toxicity of compounds, including this compound found in natural extracts, on isolated cells or organelles from disease models, such as hepatocellular carcinoma cells, illustrate the use of specific models for targeted investigations researchgate.netwaocp.com.
Advanced Analytical Techniques for Deeper Characterization
Precise and sensitive analytical techniques are essential for the characterization of this compound in various matrices, from biological samples to complex mixtures. Advanced analytical techniques can provide deeper insights into its structure, purity, metabolism, and presence at low concentrations.
Future research could leverage techniques such as high-resolution mass spectrometry coupled with chromatography (e.g., LC-MS or GC-MS) for detailed structural elucidation and the identification of metabolites nemc.us. Non-target screening approaches using advanced software tools could be employed to detect this compound and related compounds in environmental or biological samples without prior knowledge of their presence nemc.usmiljodirektoratet.no. Techniques like nuclear magnetic resonance (NMR) spectroscopy could provide comprehensive structural information. The development of specific and sensitive assays, such as those based on immunoassay principles, could be valuable for quantifying this compound in biological fluids in research settings.
Potential for Derivatization and Prodrug Strategies (e.g., lipid prodrugs for neurosteroids)
The pharmacokinetic limitations of neurosteroids, such as short half-lives and poor oral bioavailability, have been a significant challenge for their clinical development newdrugapprovals.org. This compound, as a synthetic neurosteroid, may face similar challenges. Derivatization and prodrug strategies offer promising avenues to improve the pharmacological properties of this compound.
The development of lipid prodrugs has emerged as a strategy to enhance the bioavailability and improve the delivery of neurosteroids, particularly for targeting the lymphatic system and potentially bypassing first-pass liver metabolism google.commolaid.comgoogle.comgoogle.com. This approach involves conjugating the neurosteroid to a lipid moiety, mimicking dietary triglycerides, to facilitate absorption and transport google.com. Research into creating lipid prodrugs of this compound could explore different lipid conjugates and evaluate their stability, absorption, distribution, metabolism, and excretion profiles in relevant models google.comactamedicamarisiensis.ronih.gov.
Besides lipid prodrugs, other derivatization strategies could be explored to improve properties like water solubility, stability, or targeted delivery actamedicamarisiensis.romdpi.comnih.gov. This could involve forming esters, carbonates, or carbamates, or utilizing techniques like PEGylation mdpi.com. The goal of these strategies would be to create a bioreversible derivative that releases the active this compound in the body, thereby enhancing its therapeutic potential actamedicamarisiensis.ronih.gov. Injectable nanoparticle formulations containing neurosteroids have also been explored as a method to improve delivery google.comgoogle.com.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
